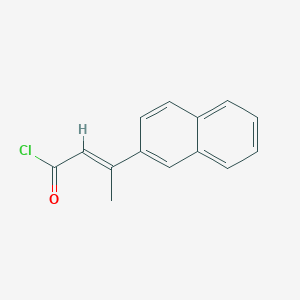![molecular formula C10H11BrMgO B14242042 Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- CAS No. 625454-16-2](/img/structure/B14242042.png)
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C10H11BrMgO and is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is typically synthesized through the reaction of magnesium metal with bromo[4-[(2-methyl-2-propenyl)oxy]phenyl] in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Substitution Reactions: Can be used to introduce the phenyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Requires appropriate electrophiles and may involve solvents like tetrahydrofuran (THF).
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Substituted Phenyl Compounds: Produced through substitution reactions.
Applications De Recherche Scientifique
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through various reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mécanisme D'action
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the phenyl group, making it highly reactive. This reactivity allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo(1-methyl-2-propenyl)-
- Magnesium, bromo[4-[2-(trimethylsilyl)ethynyl]phenyl]-
Uniqueness
Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]- is unique due to its specific structure, which includes a phenyl group substituted with a bromo and a 2-methyl-2-propenyl group. This structure imparts distinct reactivity and selectivity in various chemical reactions, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
625454-16-2 |
|---|---|
Formule moléculaire |
C10H11BrMgO |
Poids moléculaire |
251.40 g/mol |
Nom IUPAC |
magnesium;2-methylprop-2-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OQTVVNYDVMEGGS-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)COC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


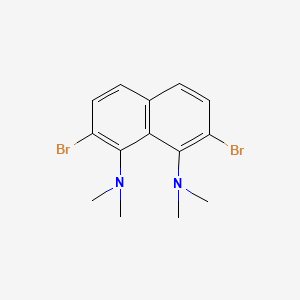
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
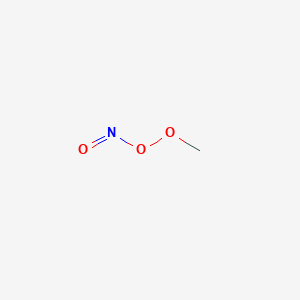
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
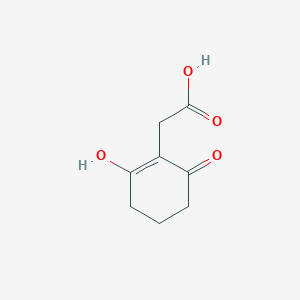
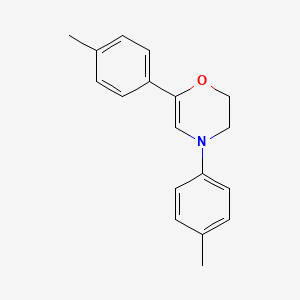
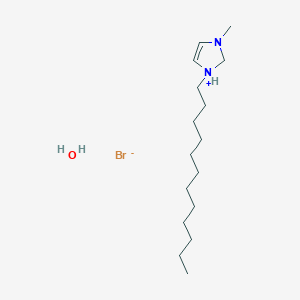
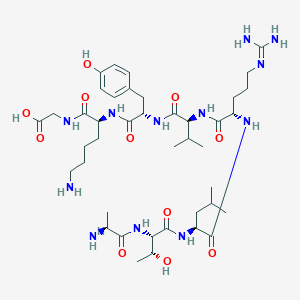
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
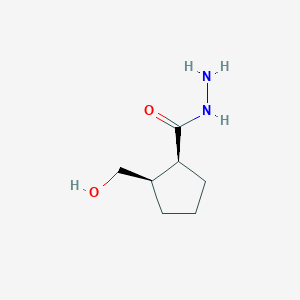
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
